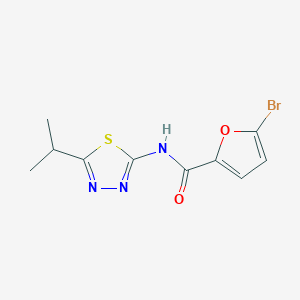

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

5-Bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide scaffold linked to a 1,3,4-thiadiazole ring substituted with a bromine atom at position 5 of the furan moiety and an isopropyl (propan-2-yl) group at position 5 of the thiadiazole ring. Its molecular formula is C₁₀H₁₀BrN₃O₂S, with a calculated molecular weight of 316.23 g/mol. While direct biological data for this compound are absent in the provided evidence, structurally analogous derivatives have demonstrated significant antimicrobial and anti-mycobacterial activities .

Properties

IUPAC Name |

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2S/c1-5(2)9-13-14-10(17-9)12-8(15)6-3-4-7(11)16-6/h3-5H,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVJSRXFNWDYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Bromination of the Furan Ring: The furan ring can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Coupling Reaction: The brominated furan ring is then coupled with the thiadiazole ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Chemical Reactions Analysis

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring substituted with a carboxamide group and a brominated thiadiazole moiety. Its molecular formula is , which indicates the presence of multiple heteroatoms that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. Preliminary studies have shown that 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Similar thiadiazole derivatives have demonstrated efficacy in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Research suggests that this compound may interact with specific molecular targets involved in cancer progression .

A study published in Current Chemistry Letters highlighted the DNA binding interactions and cleavage capabilities of related thiadiazole compounds, indicating that these structures can effectively interact with nucleic acids, potentially leading to novel therapeutic strategies against cancer .

Structure-Activity Relationship Studies

Research into structure-activity relationships (SAR) has shown that modifications on the thiadiazole ring can significantly influence biological activity. For instance, varying substituents on the furan ring can enhance antimicrobial potency or alter anticancer efficacy .

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s activity and properties are influenced by substituents on both the furan and thiadiazole rings. Below is a comparative analysis of structurally related derivatives:

Substituent Effects on Activity

Biological Activity

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiadiazole moiety, which are known for their biological significance. The presence of bromine enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Disruption of Cellular Pathways : By interfering with signaling pathways, it can affect cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : One study reported that related thiadiazole derivatives showed IC50 values ranging from 0.28 to 4.27 µg/mL against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Thiadiazole Derivative | A549 | 0.52 |

These findings suggest that the compound may share similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. Preliminary studies suggest that compounds within this class can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

- Study on Thiadiazole Derivatives :

- Antiviral Potential :

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

- Answer : The compound features a furan-2-carboxamide core substituted with a bromine atom at position 5 and a 5-propan-2-yl-1,3,4-thiadiazol-2-yl group at the amide nitrogen. Key properties include:

- Molecular Formula : Likely C₁₁H₁₁BrN₃O₂S (based on structural analogs in ).

- Molecular Weight : ~330–350 g/mol (estimated from similar compounds in ).

- Functional Groups : Bromofuran, thiadiazole ring, isopropyl substituent.

- Hydrogen Bond Acceptors/Donors : 4 acceptors (O, N, S), 1 donor (NH) .

Q. What synthetic routes are reported for this compound?

- Answer : Multi-step synthesis typically involves:

Furan-2-carboxylic acid activation (e.g., conversion to acid chloride with SOCl₂).

Coupling with 5-propan-2-yl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., Et₃N, DMF, 0–25°C).

Bromination of the furan ring using NBS or Br₂ in DCM .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency.

- Catalysts : Pd-based catalysts for cross-coupling steps (if applicable) .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .

- HPLC : Assess purity (>95% required for biological assays) .

- Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ ~330–350 m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling .

- Solvent Screening : Test DMF vs. THF for solubility and reactivity balance .

- Catalyst Loading : For Pd-mediated steps, optimize to 2–5 mol% (avoids excess metal residues) .

- Case Study : A similar furan-thiadiazole compound achieved 72% yield using continuous flow reactors (residence time: 10 min, 60°C) .

Q. What biological activities are reported for structural analogs, and what mechanisms are proposed?

- Answer :

- Antimicrobial Activity : Thiadiazole derivatives inhibit bacterial dihydrofolate reductase (IC₅₀ ~5–10 µM) .

- Anticancer Potential : Furan-carboxamides induce apoptosis via caspase-3 activation (EC₅₀ ~20 µM in HeLa cells) .

- Data Table :

| Activity | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Antibacterial | DHFR | 8.2 µM | |

| Anticancer | Caspase-3 activation | 22 µM |

- Mechanistic Insight : Use molecular docking to map interactions with target enzymes (e.g., PDB: 1DHF for DHFR) .

Q. How can contradictions in biological activity data between studies be resolved?

- Answer :

- Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches .

- Structural Modifications : Test analogs with varied substituents (e.g., replacing Br with Cl) to isolate pharmacophores .

- Case Example : A nitro-thiadiazole analog showed conflicting MIC values; retesting under standardized CLSI guidelines resolved variability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Answer :

- Core Modifications :

- Replace thiadiazole with oxadiazole to assess ring flexibility .

- Vary isopropyl substituent to cyclopropyl or tert-butyl for steric effects .

- Functional Group Scanning : Introduce electron-withdrawing groups (e.g., NO₂) at the furan 5-position to enhance electrophilicity .

Q. What computational methods are used to predict binding modes with biological targets?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with DHFR or kinases .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., 50 ns trajectories) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., thiadiazole N) using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.